5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Rilmazafone - 99593-25-6

Rilmazafone

Catalog Number: EVT-280690
CAS Number: 99593-25-6
Molecular Formula: C21H20Cl2N6O3
Molecular Weight: 475.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rilmazafone hydrochloride dihydrate is a synthetic compound classified as a peptidoaminobenzophenone. [] It acts as a prodrug for benzodiazepines and is primarily recognized for its role in sleep research. [] Rilmazafone is metabolized in the body to produce active metabolites that exhibit hypnotic properties. [, ]

Rilmazolam

  • Compound Description: Rilmazolam is an active metabolite of Rilmazafone. It is a triazolobenzodiazepine with hypnotic properties. []
  • Relevance: Rilmazolam is a major active metabolite of Rilmazafone, formed through ring closure following desglycination in the body. It shares a very similar structure with Rilmazafone and is responsible for its hypnotic effects. [, ]

N-desmethyl Rilmazolam

  • Compound Description: N-desmethyl Rilmazolam is a further metabolized form of Rilmazolam, where a methyl group has been removed. []
  • Relevance: This compound is a metabolite of Rilmazafone, downstream from Rilmazolam. It likely possesses weaker hypnotic activity compared to Rilmazafone and Rilmazolam. [, ]

Di-desmethyl Rilmazolam

  • Compound Description: Di-desmethyl Rilmazolam is formed by the removal of another methyl group from N-desmethyl Rilmazolam. []
  • Relevance: This compound represents a further metabolized form of Rilmazafone and likely has reduced activity compared to Rilmazafone and its primary metabolites. [, ]

5-[(2-aminoacetamido)methyl]-1-[4-chloro-2-(o-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound is the desglycylated form of Rilmazafone, representing an intermediate step in its metabolism. []
  • Relevance: This compound is a direct precursor to Rilmazolam in the metabolic pathway of Rilmazafone. It undergoes spontaneous cyclization to form the active Rilmazolam. []

M-2

  • Compound Description: While the specific structure of M-2 isn't provided, it is described as an active metabolite of Rilmazafone, particularly important for its sleep-inducing activities in elderly rhesus monkeys. []
  • Relevance: M-2 is highlighted as a key active metabolite of Rilmazafone, emphasizing the complex metabolic profile of the drug. Higher blood levels of M-2 are linked to increased slow-wave deep sleep. []

Alprazolam

  • Compound Description: Alprazolam is a triazolobenzodiazepine drug used to treat anxiety and panic disorders. []
  • Relevance: Rilmazafone is metabolized into compounds with a triazolobenzodiazepine structure similar to Alprazolam. This suggests a potential overlap in their pharmacological effects, particularly their anxiolytic and hypnotic properties. []

Pagoclone

  • Relevance: In a case report, Rilmazafone was misidentified as Pagoclone, highlighting the importance of accurate identification, especially given their differing pharmacological profiles and potential for interactions. []

Triazolam

  • Compound Description: Triazolam is a short-acting benzodiazepine drug used to treat insomnia. []
  • Relevance: Triazolam was used as a comparator to Rilmazafone in studies investigating their effects on spatial memory deficits, highlighting the research interest in understanding their comparative pharmacological profiles. Both drugs demonstrated potential for memory impairment, particularly when combined with ethanol. [, , ]

Brotizolam

  • Compound Description: Brotizolam is a short-acting benzodiazepine drug used to treat insomnia. []
  • Relevance: Similar to Triazolam, Brotizolam was studied alongside Rilmazafone for its effects on spatial memory. The research aimed to compare the effects of short-acting benzodiazepines on memory function, with a focus on potential impairments. [, , ]

Quazepam

  • Compound Description: Quazepam is a long-acting benzodiazepine drug used to treat insomnia. []
  • Relevance: Quazepam was included in a study examining the behavioral and binding properties of various benzodiazepine ligands, including Rilmazafone. Researchers sought to understand how these drugs affect motor coordination, hypnotic effects, and anxiety levels, and how these effects relate to their interactions with benzodiazepine receptor subtypes. [, ]

Zolpidem

  • Compound Description: Zolpidem is a nonbenzodiazepine hypnotic drug used to treat insomnia. []
  • Relevance: Zolpidem, like Quazepam, was part of the study comparing behavioral and binding properties of benzodiazepine ligands. Its inclusion alongside Rilmazafone aimed to elucidate the relationship between these drugs, their receptor subtype affinities, and their effects on various behavioral parameters like motor function, sleep, and anxiety. [, , ]
Source and Classification
  • Chemical Name: 5-[(2-aminoacetamido)methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
  • CAS Number: 99593-25-6
  • Molecular Formula: C21H20Cl2N6O3
  • Molecular Weight: 475.33 g/mol
  • Classification: Prodrug; hypnotic agent

Rilmazafone is primarily prescribed in Japan under the trade name Rhythmy for the treatment of insomnia, with typical dosages ranging from 1 to 2 mg daily .

Synthesis Analysis

The synthesis of rilmazafone involves several key steps, primarily utilizing reactions that facilitate the formation of its triazole structure and subsequent modifications to yield the final product.

Synthetic Routes

  1. Formation of Triazole Ring: The initial step involves the reaction of appropriate precursors under controlled conditions to form the triazole ring.
  2. Introduction of Benzophenone Moiety: This step entails attaching a benzophenone group to the triazole structure.
  3. Final Modifications: Additional functional groups are introduced to finalize the compound.

A detailed synthesis pathway reported in literature includes:

  • Reactions conducted in tetrahydrofuran (THF) with hexamethylphosphoramide at room temperature followed by refluxing with acetic acid.
  • Use of hydrazine hydrate in ethanol under heating conditions .
Molecular Structure Analysis

Rilmazafone's molecular structure is characterized by a complex arrangement that includes:

  • A triazole ring system.
  • Chlorinated aromatic groups.
  • An amide functional group.

Structural Features

  • The absence of a fused benzene-diazepine structure differentiates rilmazafone from conventional benzodiazepines.
  • The compound's three-dimensional conformation plays a crucial role in its metabolic conversion to rilmazolam.

Mass spectrometry has been employed to confirm the structures of various metabolites formed during its metabolism, highlighting the compound's intricate metabolic pathways .

Chemical Reactions Analysis

Rilmazafone undergoes several critical chemical reactions primarily during its metabolism:

Key Reactions

  1. Hydrolysis: Rilmazafone is hydrolyzed by aminopeptidase enzymes in the small intestine, leading to the formation of active metabolites.
  2. Ring Closure: Following hydrolysis, a ring closure reaction occurs, yielding rilmazolam and other metabolites.
  3. Oxidation and Reduction: These reactions may take place during metabolism, producing various active forms.

The metabolic pathways involve multiple enzymatic actions that facilitate these transformations.

Mechanism of Action

Rilmazafone acts as a prodrug, meaning it requires metabolic activation to exert pharmacological effects.

Mechanism Overview

  • Once ingested, rilmazafone is metabolized by aminopeptidase enzymes into rilmazolam.
  • Rilmazolam then interacts with benzodiazepine receptors in the central nervous system, producing sedative and hypnotic effects.

This mechanism highlights the importance of metabolic activation in achieving therapeutic efficacy .

Physical and Chemical Properties Analysis

Rilmazafone exhibits several notable physical and chemical properties:

  • Solubility: It is water-soluble due to its structural characteristics.
  • Stability: The compound remains stable under physiological conditions until metabolized.

Pharmacokinetics

  • Elimination Half-Life: Approximately 10.5 hours.
  • Excretion Route: Primarily excreted via urine as various metabolites .
Applications

Rilmazafone has been investigated for its potential applications in treating insomnia and other sleep disorders due to its sedative properties. Its unique prodrug nature allows for controlled release and metabolism into active compounds within the body.

Scientific Applications

  1. Clinical Use: Prescribed for managing insomnia in Japan.
  2. Research Studies: Ongoing studies focus on understanding its metabolic pathways and potential interactions with other drugs.

The compound's unique attributes position it as a significant subject for further research within pharmacology and medicinal chemistry .

Prodrug Activation Mechanisms and Metabolic Pathways

Rilmazafone (C~21~H~20~Cl~2~N~6~O~3~) is a non-benzodiazepine prodrug requiring enzymatic transformation to exert pharmacological effects. Its water-soluble design facilitates oral absorption but lacks intrinsic activity at benzodiazepine receptors. The activation cascade occurs primarily in the gastrointestinal tract, generating bioactive benzodiazepine metabolites through sequential reactions.

Enzymatic Conversion Dynamics in the Gastrointestinal Tract

Upon oral administration, rilmazafone undergoes rapid hydrolysis by intestinal enzymes. In vivo studies confirm that >90% of the prodrug is metabolized before reaching systemic circulation, with negligible parent compound detected in plasma. The initial hydrolysis targets the peptide-like glycylamino side chain, a reaction catalyzed by aminopeptidases abundant in intestinal mucosa. This site-specific cleavage enables efficient liberation of the intermediate metabolite (desglycyl rilmazafone, DG), which spontaneously cyclizes into the bioactive benzodiazepine structure. This enteric activation bypasses hepatic first-pass metabolism during the initial biotransformation phase [1] [3].

Role of Aminopeptidases in Bioactivation

Aminopeptidases (particularly membrane-bound intestinal isoforms) serve as the primary bioactivating enzymes. In vitro kinetic analyses using rat intestinal homogenates demonstrate:

  • Reaction Specificity: Exclusive cleavage of the amide bond between the glycine residue and triazolomethyl group
  • pH Dependence: Optimal activity at physiological pH (7.0–7.8)
  • Inhibition Profile: Complete deactivation by bestatin (aminopeptidase inhibitor)

The generated DG intermediate exhibits high instability at physiological pH, undergoing spontaneous intramolecular condensation. This forms the triazolobenzodiazepine core characteristic of the principal active metabolite rilmazolam (M1). This two-step activation occurs within intestinal enterocytes, allowing M1 direct access to portal circulation [1] [3] [6].

Table 1: Metabolic Pathway of Rilmazafone Activation

MetaboliteChemical DesignationFormation SiteKey EnzymesChemical Fate
RilmazafoneProdrug (5-([(2-aminoacetyl)amino]methyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide)Intestinal lumenNone (passive absorption)Substrate for aminopeptidases
Desglycyl rilmazafone (DG)Intermediate metaboliteIntestinal mucosaAminopeptidasesSpontaneous cyclization
Rilmazolam (M1)Primary bioactive metabolite (8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo [1,5-a][1,4]benzodiazepine-2-carboxamide)Intestinal enterocytesNon-enzymatic cyclizationHepatic metabolism & systemic activity

Identification and Characterization of Active Benzodiazepine Metabolites

Bioactivation generates three principal metabolites with benzodiazepine receptor affinity:

  • Rilmazolam (M1): The dominant bioactive species formed via DG cyclization. Structural characterization confirms its triazolobenzodiazepine scaffold (benzene ring fused with diazepine) bearing chloro substituents at positions 8 (benzodiazepine ring) and 2' (phenyl ring). Mass spectrometry identification shows m/z 426.1 [M+H]+ [1] [6].

  • N-Desmethyl rilmazolam: Hepatic cytochrome P450-mediated demethylation of M1. This metabolite retains ~60% of parent's receptor binding affinity based on in vitro receptor binding assays.

  • Di-desmethyl rilmazolam: Secondary demethylation product exhibiting reduced lipophilicity and CNS penetration.

Metabolite quantification in human specimens employs LC-HRMS with synthesized reference standards. In forensic case studies, di-desmethyl rilmazolam accumulates at highest concentrations (170 ng/g in fatal intoxication), reflecting its extended elimination half-life relative to other metabolites [6].

Interspecies Variability in Metabolic Profiling (Rodent vs. Primate Models)

Significant interspecies differences in hepatic handling of metabolites impact bioavailability:

  • Hepatic Extraction: Rats show 84% hepatic extraction of DG versus 93% for M1 (multiple indicator dilution method). This differential extraction explains higher systemic M1 exposure after rilmazafone administration versus direct M1 dosing [3].
  • Metabolite Kinetics: Cynomolgus monkeys produce ten urinary metabolites via demethylation, hydroxylation, and glucuronidation pathways - exceeding rodent metabolic complexity.
  • Transport Mechanisms: Distributed modeling reveals higher influx (k'~1~ = 0.45 vs 0.28 mL/sec/g) and efflux (k'~2~ = 0.18 vs 0.11 sec^-1^) rate constants for M1 versus DG in rat liver, indicating transporter-mediated differences [3].

Table 2: Interspecies Metabolic Differences of Rilmazafone Metabolites

ParameterRat ModelPrimate ModelHuman Data
Primary active metaboliteRilmazolam (M1)Rilmazolam (M1)Rilmazolam (M1)
Hepatic availability (F) of DG0.16Not reportedInferred >0.20
Hepatic availability (F) of M10.07Not reportedInferred <0.10
Number of detected metabolites4–5≥10≥3 (major)
Dominant elimination pathwayBiliary excretionRenal excretion (glucuronides)Renal (di-desmethyl)
Evidence sourceMultiple indicator dilutionUrinary metabolite profilingForensic toxicology

Properties

CAS Number

99593-25-6

Product Name

Rilmazafone

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C21H20Cl2N6O3

Molecular Weight

475.3 g/mol

InChI

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30)

InChI Key

KYHFRCPLIGODFH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride
450191-S
rilmazafone
rilmazafone hydrochloride
S 450191
S-450191

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.